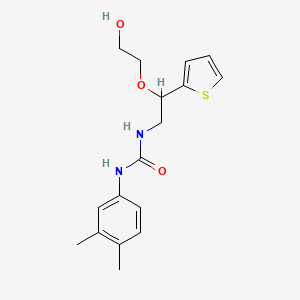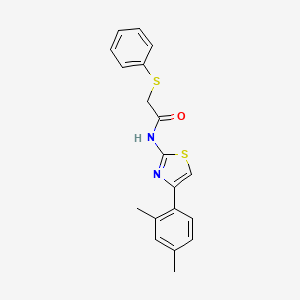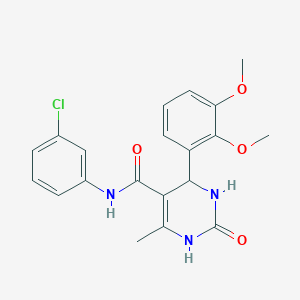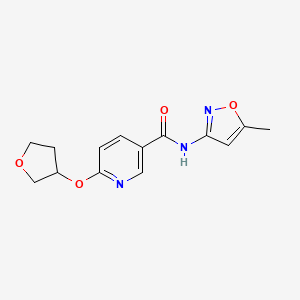
N-(5-methylisoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nicotinamide N-Methyltransferase (NNMT) Inhibition
- N-(5-methylisoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is related to the inhibition of Nicotinamide N-methyltransferase (NNMT), a key enzyme in the metabolism of nicotinamide. NNMT inhibitors are being studied for their potential to treat metabolic and chronic diseases due to abnormal NNMT activity. For instance, small molecule inhibitors of NNMT have been identified, showing a range of activities and suggesting directions for drug design (H. Neelakantan et al., 2017).
Role in Cancer Metabolism
- NNMT has been found to play a significant role in cancer metabolism. Overexpression of NNMT in various cancers has been linked to altered epigenetic states and the promotion of tumorigenic gene products. This suggests a direct relationship between NNMT activity and cancer cell behavior, with potential implications for cancer therapy (O. Ulanovskaya et al., 2013).
Metabolic Regulation
- NNMT's role in metabolic regulation has been highlighted in studies showing its involvement in glucose and cholesterol metabolism. NNMT's activity correlates with metabolic parameters, and its suppression can lead to metabolic alterations. This indicates a broader role of NNMT in metabolic regulation beyond its traditional understanding (Shangyu Hong et al., 2015).
Potential in Drug Discovery
- Research has also focused on the discovery of novel small-molecule inhibitors targeting NNMT. These inhibitors are studied for their biochemical and kinetic properties, aiding the development of new therapeutics for diseases associated with NNMT overexpression. Such studies contribute significantly to the drug discovery process, particularly for metabolic and cancer-related conditions (N. Babault et al., 2018).
Impact on 5-Fluorouracil Resistance in Cancer
- NNMT's influence on the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU) has been studied. NNMT expression in colorectal cancer cells appears to affect the cells' sensitivity to 5-FU, suggesting that NNMT could be a target for overcoming drug resistance in cancer therapy (Xinyou Xie et al., 2016).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-6-12(17-21-9)16-14(18)10-2-3-13(15-7-10)20-11-4-5-19-8-11/h2-3,6-7,11H,4-5,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWIWZREMHXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)
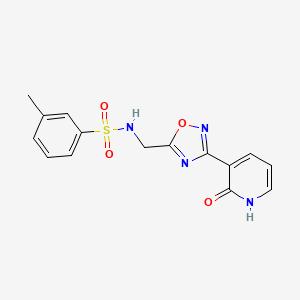
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)
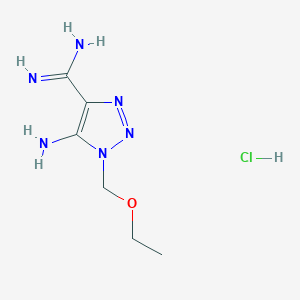

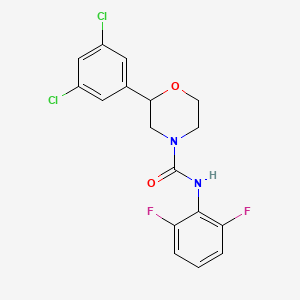
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642080.png)
![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)

